molecular formula C10H10FNO B13067909 6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one

6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one

Cat. No.: B13067909
M. Wt: 179.19 g/mol
InChI Key: DDPYHMXGZFCBRK-UHFFFAOYSA-N
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Description

6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one (CAS 1388041-21-1) is a fluorinated heterocyclic compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol . This ketone derivative is a key synthetic intermediate in medicinal chemistry research, particularly in the development of novel therapeutic agents. The 1,2,3,4-tetrahydroquinoline scaffold is recognized for its broad pharmacological significance, and the introduction of fluorine and methyl substituents can fine-tune the molecule's electronic properties, metabolic stability, and binding affinity . Fluorinated tetrahydroquinolines are especially valuable in the synthesis of enantiopure compounds, serving as precursors for important intermediates . For instance, related fluoro-tetrahydroquinoline amines are critical chiral building blocks for antibacterial agents such as (S)-flumequine . Furthermore, recent research has highlighted 1,2,3,4-tetrahydroquinoline derivatives as a valuable chemotype in drug discovery, exemplified by their identification as potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a promising therapeutic target for conditions like prostate cancer . As a versatile building block, this compound enables researchers to explore new chemical space in the search for bioactive molecules. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

6-fluoro-8-methyl-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C10H10FNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h4-5,12H,2-3H2,1H3

InChI Key

DDPYHMXGZFCBRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NCCC2=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). This reaction typically occurs under reflux conditions and yields the desired tetrahydroquinoline derivative .

Another approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form tetrahydroquinoline derivatives . This method is widely used due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The fluorine atom and other substituents on the quinoline ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with varying degrees of saturation.

Scientific Research Applications

Pharmacological Applications

1.1 Antinociceptive Activity

Research indicates that tetrahydroquinoline derivatives exhibit potent antinociceptive effects. For instance, studies have shown that certain derivatives can inhibit nitric oxide synthase (nNOS), which is implicated in pain pathways. In a notable study, a related compound demonstrated the ability to reverse thermal hyperalgesia in a rat model of neuropathic pain at doses as low as 30 mg/kg . This suggests that 6-fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one may possess similar properties worth exploring further.

1.2 Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. A series of compounds derived from the tetrahydroquinoline scaffold have shown effectiveness against various cancer cell lines. For example, quinazolinone derivatives were evaluated for their cytotoxicity against different tumor subpanels, indicating that structural modifications can enhance their anticancer activity . The specific role of this compound in this context remains an area for further investigation.

Chemical Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several methods including multi-component reactions and cyclization techniques. The structural variations significantly influence biological activity, making SAR studies crucial for optimizing therapeutic efficacy.

Table 1: Summary of Synthesis Methods and Biological Activities

CompoundSynthesis MethodBiological ActivityReference
This compoundMulti-component reactionPotential nNOS inhibitor
Quinazolinone derivativesCyclization with substituted phenolsAnticancer activity
Other tetrahydroquinoline analoguesDomino reactionsAntimicrobial properties

Case Studies and Findings

3.1 Case Study: Inhibition of Nitric Oxide Synthase

In a study focused on the inhibition of nNOS by tetrahydroquinoline derivatives, several compounds were synthesized and evaluated for their potency. The findings highlighted that specific substitutions at the 6 and 8 positions significantly affected the binding affinity and selectivity towards nNOS over endothelial nitric oxide synthase (eNOS). This selectivity is crucial for developing analgesics with fewer side effects .

3.2 Case Study: Anticancer Efficacy

A recent investigation into quinazoline derivatives demonstrated their potential as broad-spectrum antitumor agents across various cell lines. Compounds structurally related to this compound were shown to inhibit tumor growth effectively . These results underscore the importance of structural modifications in enhancing therapeutic outcomes.

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one 6-F, 8-CH₃ C₁₀H₁₀FNO 179.20 Hypothesized enhanced lipophilicity due to methyl group -
5,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one 5-F, 7-F C₉H₇F₂NO 183.15 Higher electron-withdrawing effects
6-Fluoro-1,2,3,4-tetrahydroquinoline 6-F C₉H₁₀FN 151.18 Reduced polarity due to lack of ketone
6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one 6-NH₂, 8-F C₉H₉FN₂O 180.18 Increased hydrogen-bonding capacity
8-Fluoro-4-chromanone 8-F C₉H₇FO₂ 166.15 Industrial applications as intermediate

Key Findings and Implications

Substituent Position and Electronic Effects: Fluorine at position 6 (target compound) vs. 5/7 (CAS 1388052-79-6) alters electron distribution, affecting reactivity in electrophilic substitution reactions.

Saturation State: Tetrahydroquinolinones (saturated) exhibit greater conformational flexibility than dihydro derivatives, which may influence binding to rigid enzymatic pockets .

Functional Group Variability: Ketone groups (e.g., in tetrahydroquinolin-4-ones) enable hydrogen-bond acceptor interactions, contrasting with amino or nitro groups in analogs that act as donors or metabolic liabilities .

Biological Activity

6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline core with a fluorine atom and a methyl group positioned strategically to influence its biological interactions. Its molecular formula is C10H10FNC_{10}H_{10}FN with a molecular weight of approximately 179.19 g/mol. The unique arrangement of functional groups contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to known antibiotics indicates potential efficacy against various bacterial strains.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes. For instance, related tetrahydroquinoline derivatives have shown significant inhibition against nitric oxide synthase (nNOS), with some analogs demonstrating up to 36-fold increased potency .
  • Cholinergic Activity : There is emerging evidence that compounds within the tetrahydroquinoline class can inhibit cholinesterases (AChE and BChE), which are critical in neurotransmission. This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that ensure high purity and yield. The general synthetic route includes:

  • Formation of Tetrahydroquinoline Core : Initial reactions involve cyclization processes using appropriate precursors.
  • Fluorination and Methylation : Subsequent steps introduce the fluorine and methyl substituents at designated positions on the quinoline structure.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Case Studies and Research Findings

A variety of studies have explored the biological activity of similar compounds within the tetrahydroquinoline class. Below is a summary of relevant findings:

StudyCompoundBiological ActivityKey Findings
This compoundnNOS InhibitionDemonstrated significant inhibition with IC50 values in the nanomolar range.
THQ-Isoxazole HybridsCholinesterase InhibitionSome hybrids showed IC50 values < 5 µM against AChE/BChE with selective inhibition profiles.
Related TetrahydroquinolinesAntimicrobial ActivityExhibited activity against various bacterial strains; specific mechanisms remain under investigation.

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